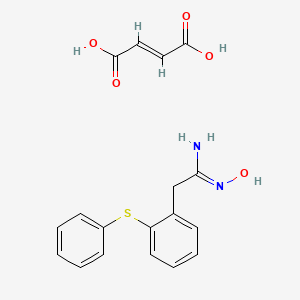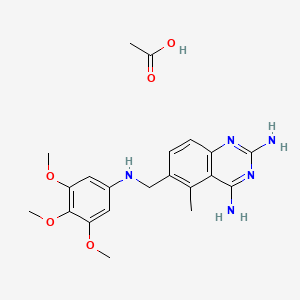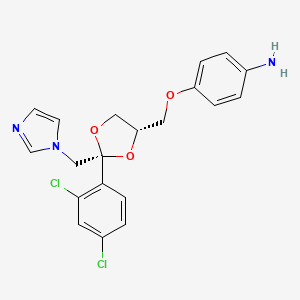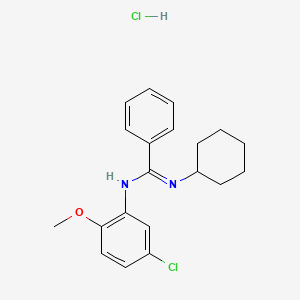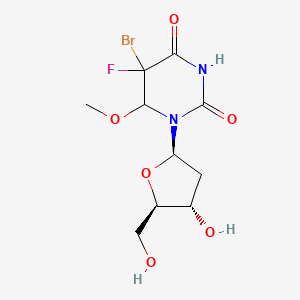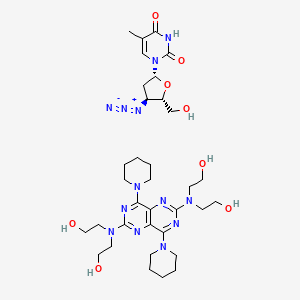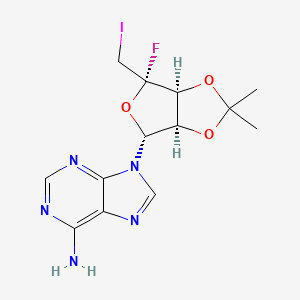
9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)-: is a synthetic nucleoside analog. This compound is structurally related to purine nucleosides and is characterized by the presence of a fluorine and iodine atom, as well as an isopropylidene group. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable purine nucleoside precursor.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Iodination: The iodine atom is introduced using iodine monochloride (ICl) or other iodinating agents.
Isopropylidene Protection: The hydroxyl groups are protected using acetone and an acid catalyst to form the isopropylidene group.
Deoxygenation: The 5-deoxy modification is achieved through selective reduction reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)-: undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deoxy derivatives.
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of thiol, amine, or alkoxy derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of deoxy derivatives.
Hydrolysis: Formation of free hydroxyl groups.
Applications De Recherche Scientifique
9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)-: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain types of cancer.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductase.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl)-
- 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-D-arabinofuranosyl)-
- 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-beta-L-xylofuranosyl)-
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)- lies in its specific stereochemistry and the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
151725-76-7 |
|---|---|
Formule moléculaire |
C13H15FIN5O3 |
Poids moléculaire |
435.19 g/mol |
Nom IUPAC |
9-[(3aS,4S,6R,6aR)-4-fluoro-4-(iodomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine |
InChI |
InChI=1S/C13H15FIN5O3/c1-12(2)21-7-8(22-12)13(14,3-15)23-11(7)20-5-19-6-9(16)17-4-18-10(6)20/h4-5,7-8,11H,3H2,1-2H3,(H2,16,17,18)/t7-,8+,11-,13+/m1/s1 |
Clé InChI |
VYRZQLHQPLXFQH-DQRYNJFASA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O1)[C@@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CI)F)C |
SMILES canonique |
CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CI)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


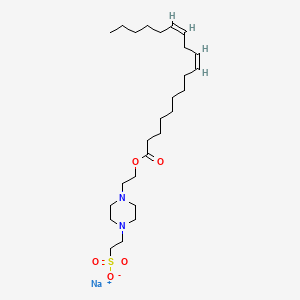
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
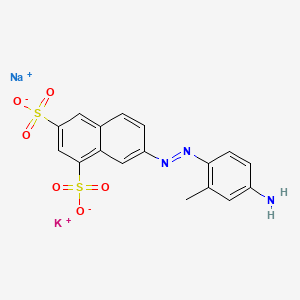
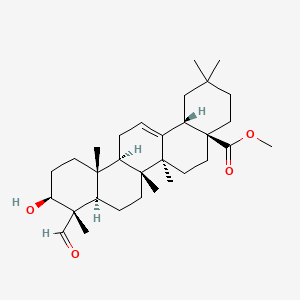
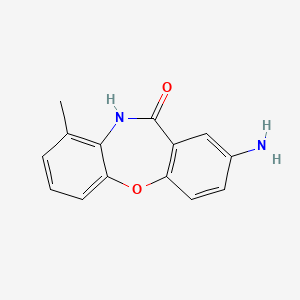
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)

